molecular formula C24H18N2O2 B6061329 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone)

2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone)

Katalognummer B6061329
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: ISVBYKIJCLSXCY-REPVBDINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone), also known as DQ, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DQ belongs to the class of quinoxaline derivatives, which have been found to possess various biological activities, including anticancer, antimicrobial, and antioxidant properties.

Wirkmechanismus

The mechanism of action of 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) involves its ability to interact with various cellular targets, including DNA, proteins, and enzymes. 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) binds to DNA and inhibits the activity of topoisomerase II, which is essential for DNA replication and cell proliferation. 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases.
Biochemical and Physiological Effects
2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) has been found to exhibit various biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) has been reported to possess antimicrobial activity against various bacteria and fungi, including MRSA and Candida albicans. Additionally, 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) has several advantages for lab experiments. It is easy to synthesize and has a high yield. 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) has some limitations for lab experiments. It has low solubility in water, which makes it difficult to dissolve in aqueous solutions. 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) also has poor bioavailability, which limits its effectiveness in vivo.

Zukünftige Richtungen

There are several future directions for the research on 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone). One potential direction is to optimize the synthesis method to improve the yield and purity of 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone). Another direction is to investigate the pharmacokinetics and pharmacodynamics of 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) in vivo to determine its effectiveness as a therapeutic agent. Additionally, the mechanism of action of 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) needs to be further elucidated to identify its cellular targets and signaling pathways. Moreover, the potential of 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) as a lead compound for the development of novel anticancer and antimicrobial agents should be explored.

Synthesemethoden

The synthesis of 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) involves the reaction of 2,3-diaminotoluene with 1-phenylethanone in the presence of acetic anhydride and sulfuric acid. The reaction proceeds through a condensation reaction, followed by cyclization to form the quinoxaline ring system. The yield of 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.

Wissenschaftliche Forschungsanwendungen

2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) induces cell cycle arrest and apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) has also been found to possess antimicrobial activity against various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, 2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) has been reported to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative stress.

Eigenschaften

IUPAC Name

(Z)-2-[3-[(E)-2-hydroxy-2-phenylethenyl]quinoxalin-2-yl]-1-phenylethenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2/c27-23(17-9-3-1-4-10-17)15-21-22(16-24(28)18-11-5-2-6-12-18)26-20-14-8-7-13-19(20)25-21/h1-16,27-28H/b23-15-,24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVBYKIJCLSXCY-REPVBDINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N=C2C=C(C4=CC=CC=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=NC3=CC=CC=C3N=C2/C=C(/C4=CC=CC=C4)\O)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-[3-[(E)-2-Hydroxy-2-phenylethenyl]quinoxalin-2-yl]-1-phenylethenol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.